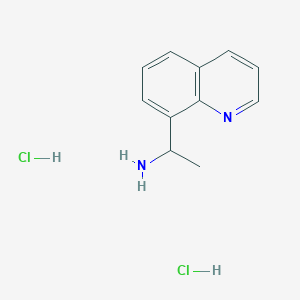

1-(Quinolin-8-yl)ethanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Quinolin-8-yl)ethanamine dihydrochloride is a chemical compound . It is also known as 8-hydroxyquinoline and belongs to the class of quinoline derivatives.

Molecular Structure Analysis

The molecular formula of 1-(Quinolin-8-yl)ethanamine dihydrochloride is C11H14Cl2N2 . The average mass is 245.148 Da and the monoisotopic mass is 244.053406 Da .科学的研究の応用

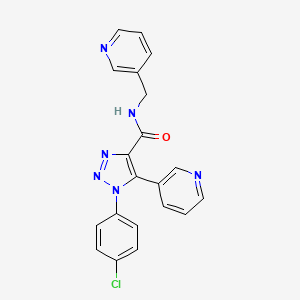

Anticancer Activity

1-(Quinolin-8-yl)ethanamine dihydrochloride derivatives have been noted for their potential in cancer treatment. Specifically, a synthesized derivative demonstrated high antiproliferative activity, suggesting its capability to inhibit DNA topoisomerase II and block the cell cycle in the G(2)/M phase. This compound's interaction with DNA and its probable induction of cell death via apoptosis underline its potential as an anticancer agent (De L. Via et al., 2008). Additionally, other derivatives of 1-(Quinolin-8-yl)ethanamine dihydrochloride have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, demonstrating significant potential in cancer therapy (Yeh‐long Chen et al., 2008).

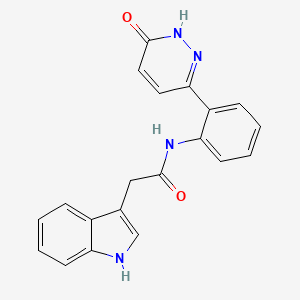

Cytotoxic Activity

Quinoline derivatives, including those related to 1-(Quinolin-8-yl)ethanamine dihydrochloride, have exhibited a broad range of biological effects, such as cytotoxic activity. Research has shown that these compounds have significant phytotoxic effects and can act as cytotoxic compounds, potentially offering applications in agriculture as growth regulators or in medical practice for the development of new drugs and pesticides (A. Kozyr & Y. Romanenko, 2022).

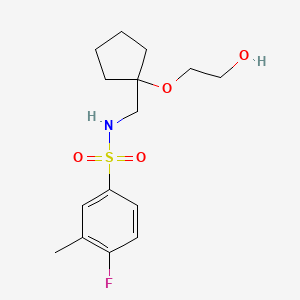

Coordination Chemistry

1-(Quinolin-8-yl)ethanamine dihydrochloride and its derivatives have been involved in coordination chemistry, forming complexes with metals such as silver(I). The study of these complexes through UV, NMR spectroscopy, and X-ray crystallography has provided insights into their structure and potential applications (N. Greco et al., 2006).

Safety and Hazards

作用機序

Target of Action

Quinoline derivatives have been reported to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases .

Mode of Action

Quinoline derivatives, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to inhibit 2og-dependent enzymes, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Biochemical Pathways

Quinoline derivatives have been associated with the inhibition of 2og-dependent enzymes, which play crucial roles in epigenetic processes .

Result of Action

The inhibition of 2og-dependent enzymes by quinoline derivatives can potentially affect various cellular processes, including dna methylation and histone modification .

特性

IUPAC Name |

1-quinolin-8-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10;;/h2-8H,12H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJWJINASQQAJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1N=CC=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Quinolin-8-yl)ethanamine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2377187.png)

![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2377195.png)

![3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2377199.png)

![[4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2377200.png)

![11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2377209.png)

![3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B2377210.png)